molecular formula C14H19F3N4O2 B10951490 (1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B10951490
M. Wt: 332.32 g/mol
InChI Key: BQZXNSIOHRLDCJ-UHFFFAOYSA-N
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Description

(1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylcarbonyl group, a trifluoromethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Ethanimidamide Moiety: This involves the reaction of an appropriate amine with an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the imidamide moiety.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while reduction may result in the formation of an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-1H-pyrazol-1-yl]ethanimidamide: Lacks the trifluoromethyl group.

    (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide: Has the trifluoromethyl group at a different position on the pyrazole ring.

Uniqueness

The presence of the trifluoromethyl group at the 5-position of the pyrazole ring in (1Z)-N’-[(cyclohexylcarbonyl)oxy]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is unique and contributes to its distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19F3N4O2

Molecular Weight

332.32 g/mol

IUPAC Name

[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] cyclohexanecarboxylate

InChI

InChI=1S/C14H19F3N4O2/c1-9-7-11(14(15,16)17)19-21(9)8-12(18)20-23-13(22)10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,18,20)

InChI Key

BQZXNSIOHRLDCJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N/OC(=O)C2CCCCC2)/N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=NOC(=O)C2CCCCC2)N)C(F)(F)F

Origin of Product

United States

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